molecular formula C₅H₉NO₄S B1663187 S-Carboxymethylcysteine CAS No. 25390-17-4

S-Carboxymethylcysteine

Cat. No. B1663187
CAS RN: 25390-17-4
M. Wt: 179.2 g/mol
InChI Key: GBFLZEXEOZUWRN-UHFFFAOYSA-N
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Description

S-Carboxymethylcysteine (also known as carbocysteine or SCMC) is a mucoactive drug with antioxidant and anti-inflammatory properties . It is a non-natural sulfur-containing amino acid, formally a thioether derivative of cysteine .


Synthesis Analysis

The enzyme S-carboxymethylcysteine synthase (EC 4.5.1.5) catalyzes the reaction 3-chloro-L-alanine + thioglycolate S-carboxymethyl-L-cysteine + chloride . This enzyme belongs to the family of lyases, specifically the class of carbon-halide lyases .


Molecular Structure Analysis

S-Carboxymethylcysteine has a molecular formula of C5H9NO4S . X-Ray diffraction analysis provided detailed structural information about CMCO, which exists as a 1:1 mixture of epimers, due to the emergence of a new chiral center at the sulfur atom .


Chemical Reactions Analysis

S-Carboxymethylcysteine is rapidly metabolized to S-carboxymethyl-L-cysteine sulfoxide (CMCO) in humans . Both CMC and CMCO epimers protected model DNA from copper-mediated hydroxyl free radical damage .


Physical And Chemical Properties Analysis

S-Carboxymethylcysteine has a molecular weight of 179.19 . It is a white powder with a melting point of 200 °C .

Scientific Research Applications

Antimicrobial Properties

S-Carboxymethylcysteine has been used in the development of antimicrobial packaging materials . The compound is used in the creation of carboxymethyl cellulose/starch/N’N Methylenebisacrylamide films, which are endowed with antimicrobial properties through the use of ultrasound . This application is particularly relevant in the food industry, where antimicrobial packaging can help to extend the shelf life of products and ensure food safety .

Drug Delivery Systems

S-Carboxymethylcysteine is also used in the creation of hydrogels for drug delivery applications . These hydrogels are made from carboxymethyl cellulose and have been found to be safe carriers for drug delivery due to their non-toxicity, good biodegradability, good biocompatibility, and low immunogenicity .

Tissue Engineering

The hydrogels made from S-Carboxymethylcysteine are also used in tissue engineering . Their high water content, high porosity, and soft consistency make them an excellent mimic of natural tissue, making them ideal for use in synthetic biomaterials .

Regenerative Medicine

In the field of regenerative medicine, S-Carboxymethylcysteine-based hydrogels are used due to their biocompatible and degradable properties . They can be formulated into various physical forms, including plates, particles, nanoparticles, coatings, and films, making them versatile for different applications .

Diagnostics

S-Carboxymethylcysteine-based hydrogels are also used in diagnostics . Their unique properties make them suitable for use in various diagnostic applications, including cell immobilization and biomolecular separation .

Water Treatment

S-Carboxymethylcysteine-based hybrid composites, especially their hydrogels, have shown promising results in water treatment processes . They have been effective in the removal of dye pollutants, various inorganic metal ions, and even some radionuclides from contaminated waters .

Future Directions

S-Carboxymethylcysteine has been recognized as an effective and safe treatment for the long-term management of COPD . Future research may focus on further understanding its antioxidant potential and pharmacodynamics considerations .

properties

IUPAC Name

2-amino-3-(carboxymethylsulfanyl)propanoic acid
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InChI

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GBFLZEXEOZUWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Source PubChem
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DSSTOX Substance ID

DTXSID9022738
Record name Carbocysteine
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Molecular Weight

179.20 g/mol
Source PubChem
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Physical Description

Solid
Record name S-Carboxymethyl-L-cysteine
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Product Name

S-Carboxymethylcysteine

CAS RN

25390-17-4, 2387-59-9, 638-23-3
Record name S-(Carboxymethyl)cysteine
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Record name L-Cysteine, S-(carboxymethyl)-
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Record name S-(carboxymethyl)-DL-cysteine
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Melting Point

204 - 207 °C
Record name S-Carboxymethyl-L-cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does S-carboxymethylcysteine influence ciliary beat frequency in the respiratory tract?

A1: Studies have shown that S-carboxymethylcysteine can enhance the ciliary beat frequency of nasal mucosa, particularly in chickens infected with the Newcastle disease virus. This effect seems to be more pronounced with S-methylcysteine sulfoxide, a metabolite of S-carboxymethylcysteine, compared to S-carboxymethylcysteine sulfoxide. Improved ciliary activity can contribute to better mucociliary clearance.

Q2: What are the potential anti-inflammatory effects of S-carboxymethylcysteine?

A2: Research suggests S-carboxymethylcysteine may possess anti-inflammatory properties. In a rat model of sulfur dioxide-induced airway injury, S-carboxymethylcysteine demonstrated a reduction in inflammatory cell infiltration in both proximal and peripheral airways. It also inhibited the increase of mucin 5AC protein expression in the airway epithelium, which is associated with SO2-induced airway inflammation.

Q3: What is the molecular formula and weight of S-carboxymethylcysteine?

A3: The molecular formula for S-carboxymethylcysteine is C5H9NO4S, and its molecular weight is 179.2 g/mol.

Q4: Is there spectroscopic data available for S-carboxymethylcysteine?

A4: While the provided abstracts do not specify detailed spectroscopic data, research indicates that techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy have been employed to examine the properties and reactivity of S-carboxymethylcysteine and its sulfone derivative.

Q5: How is S-carboxymethylcysteine absorbed and distributed in the body?

A5: Studies show that S-carboxymethylcysteine is readily absorbed following oral administration. [, ] An autoradiographic study using 14C-labeled S-carboxymethylcysteine revealed its rapid absorption from the digestive tract and subsequent transport to various tissues, including the middle ear, via systemic circulation. The uptake appeared higher in activated secretory cells.

Q6: How is S-carboxymethylcysteine metabolized and excreted?

A6: The metabolism of S-carboxymethylcysteine varies across species. In humans, it is primarily excreted unchanged in the urine. Other metabolites, such as S-carboxymethylcysteine sulfoxide, have been identified in humans and other species like rabbits. Rats metabolize it to N-acetyl-S-carboxymethylcysteine, while marmosets excrete methylmercapturic acid as a significant metabolite.

Q7: Does the bioavailability of S-carboxymethylcysteine differ depending on the dosage form?

A7: Research indicates that the bioavailability of S-carboxymethylcysteine is comparable between hard gelatin capsules and syrup formulations. While the time to reach peak concentration might slightly vary due to differences in dissolution and release, other pharmacokinetic parameters, such as peak concentration, half-life, and area under the curve, remain statistically similar.

Q8: What is the evidence for S-carboxymethylcysteine's efficacy in treating respiratory conditions?

A8: Several clinical trials have investigated the efficacy of S-carboxymethylcysteine in various respiratory diseases:

  • Chronic Obstructive Pulmonary Disease (COPD): Research suggests that S-carboxymethylcysteine might reduce exacerbation frequency in COPD patients, possibly due to its mucoregulatory, antioxidant, and anti-inflammatory properties.
  • Otitis Media with Effusion (OME): In children with OME, S-carboxymethylcysteine has shown potential benefits in resolving middle ear effusion following myringotomy. [, ]
  • Chronic Sinusitis: Studies have shown that S-carboxymethylcysteine improves nasal mucociliary clearance in patients with chronic sinusitis. [, ]

Q9: Has S-carboxymethylcysteine demonstrated efficacy in animal models of disease?

A9: Yes, S-carboxymethylcysteine has shown positive results in several animal models:

  • Paraquat Poisoning: In a rat model of paraquat intoxication, S-carboxymethylcysteine administration improved survival rates, highlighting its potential as an antioxidant.
  • Cigarette Smoke-Induced Mucus Hypersecretion: In rats exposed to cigarette smoke, oral administration of S-carboxymethylcysteine effectively inhibited the increase in mucus secretion in the larynx and trachea, suggesting a protective effect against smoke-induced airway damage.

Q10: What analytical methods are used to quantify S-carboxymethylcysteine in biological samples?

A10: Various analytical techniques have been employed to measure S-carboxymethylcysteine levels:

  • High-Performance Liquid Chromatography (HPLC): A method involving the conversion of S-carboxymethylcysteine to its phenylthiohydantoin derivative, followed by separation and detection using reverse-phase HPLC, has been described for its quantification in plasma. This method offers high sensitivity and specificity.
  • Radiolabeling: Studies have utilized radiolabeled S-carboxymethylcysteine (e.g., 14C-labeled) to investigate its absorption, distribution, and excretion in animal models. [, ]

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